molecular formula C7H16O4P2 B2899423 3,3-Bis(dimethylphosphoryl)propanoic acid CAS No. 2460748-66-5

3,3-Bis(dimethylphosphoryl)propanoic acid

Cat. No.: B2899423
CAS No.: 2460748-66-5
M. Wt: 226.149
InChI Key: QFMBYIFSEWOYRQ-UHFFFAOYSA-N
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Description

3,3-Bis(dimethylphosphoryl)propanoic acid is a phosphorylated propanoic acid derivative characterized by two dimethylphosphoryl groups attached to the central carbon of the propanoic acid backbone.

Properties

IUPAC Name

3,3-bis(dimethylphosphoryl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4P2/c1-12(2,10)7(5-6(8)9)13(3,4)11/h7H,5H2,1-4H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMBYIFSEWOYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(CC(=O)O)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(dimethylphosphoryl)propanoic acid typically involves the reaction of dimethylphosphoryl chloride with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(dimethylphosphoryl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .

Scientific Research Applications

3,3-Bis(dimethylphosphoryl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(dimethylphosphoryl)propanoic acid involves its interaction with specific molecular targets. The phosphoryl groups can form strong bonds with metal ions, making the compound useful in coordination chemistry. Additionally, the compound can participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed:
  • Arylpropanoic Acids (e.g., Ibuprofen, Naproxen): These NSAIDs feature aryl or cycloalkyl substituents on the propanoic acid backbone, differing from the phosphoryl groups in the target compound. Their anti-inflammatory activity arises from cyclooxygenase (COX) inhibition, whereas phosphoryl groups may shift biological activity toward metal coordination or redox modulation .
  • 3-Phenylpropanoic Acids: These derivatives, such as 3,5-bistrifluoromethylhydrocinnamic acid, exhibit phenyl substituents that influence crystal packing and solubility. In contrast, the phosphoryl groups in 3,3-bis(dimethylphosphoryl)propanoic acid likely enhance hydrophilicity and alter supramolecular interactions .
  • 1,3-Bis(diphenylphosphino)propane: A phosphine ligand with two diphenylphosphino groups on a propane backbone.
  • Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent with carboxyethyl groups attached to a phosphine core. Unlike TCEP, the target compound’s phosphoryl groups are non-reducing and may exhibit stronger acidity due to electron-withdrawing effects .
Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Functional Groups Solubility (Polar Solvents) pKa (Carboxylic Acid)
This compound ~278.2 2 × (CH₃)₂P(O), COOH High ~2.8–3.5*
Ibuprofen 206.3 Aryl (isobutylphenyl), COOH Moderate 4.9
1,3-Bis(diphenylphosphino)propane 416.4 2 × (C₆H₅)₂P Low N/A
TCEP 286.3 3 × CH₂CH₂COOH, PH High ~2.5 (each COOH)

*Estimated based on phosphoryl group electron-withdrawing effects .

Biological Activity

3,3-Bis(dimethylphosphoryl)propanoic acid (also known as DMMPA) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two dimethylphosphoryl groups attached to a propanoic acid backbone, which may influence its interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H13O4P2\text{C}_5\text{H}_{13}\text{O}_4\text{P}_2

This structure features:

  • A propanoic acid moiety.
  • Two dimethylphosphoryl groups, which are known for their role in various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures to DMMPA exhibit significant antioxidant properties. The presence of phosphoryl groups can enhance the electron-donating ability of the molecule, contributing to its radical scavenging potential. For instance, studies have shown that certain phosphonic acids demonstrate high efficacy in reducing oxidative stress in various cell lines, suggesting a protective role against oxidative damage .

Anticancer Potential

The anticancer activity of phosphonic acid derivatives has been explored in several studies. While specific data on DMMPA is limited, related compounds have shown promising results in inhibiting cancer cell proliferation. For example:

  • Case Study : In vitro studies on phosphonic acid derivatives have revealed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). These compounds often exhibit mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that phosphonic acids can modulate neuroinflammatory responses. DMMPA may play a role in protecting neuronal cells from excitotoxicity and inflammation, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic application in neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Phosphonic acids are known to inhibit enzymes such as acetylcholinesterase, which could lead to increased neurotransmitter levels and enhanced synaptic transmission.
  • Radical Scavenging : The electron-rich phosphoryl groups can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Cell Signaling Modulation : DMMPA may influence signaling pathways involved in cell survival and apoptosis, particularly in cancerous cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Dimethyl methylphosphonateAntioxidant15
Bis(2-chloroethyl)phosphateAnticancer20
Phosphoric acid derivativesNeuroprotective10

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